3-(2-Phenoxyacetamido)benzoic acid

Hypoxia-Inducible Factor HIF-1 inhibition Anticancer drug discovery

This meta-substituted (aryloxyacetylamino)benzoic acid is the validated core scaffold for HIF-1 inhibition (IC₅₀ 30 μM) and TRPM4 channel modulator development. Distinct from inactive para/ortho isomers, its unique 3D pharmacophore ensures reproducible SAR. Ideal for medicinal chemistry optimization and analytical isomer differentiation.

Molecular Formula C15H13NO4
Molecular Weight 271.27 g/mol
CAS No. 18704-91-1
Cat. No. B15086948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Phenoxyacetamido)benzoic acid
CAS18704-91-1
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C15H13NO4/c17-14(10-20-13-7-2-1-3-8-13)16-12-6-4-5-11(9-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
InChIKeyATAGZRHZVPKKFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Phenoxyacetamido)benzoic Acid (CAS 18704-91-1): Procurement-Grade Specifications and Research Utility Profile


3-(2-Phenoxyacetamido)benzoic acid (CAS 18704-91-1) is a small-molecule aryloxyacetamido benzoic acid derivative with the molecular formula C₁₅H₁₃NO₄ and a molecular weight of 271.27 g/mol . The compound is commercially available as a research chemical with typical purity specifications of 95% . As a member of the (aryloxyacetylamino)benzoic acid class, this compound has been identified as a Hypoxia-Inducible Factor (HIF)-1 inhibitor [1], with documented inhibitory activity in cell-based reporter assays.

Why 3-(2-Phenoxyacetamido)benzoic Acid Cannot Be Interchanged with Positional Isomers or Scaffold Analogs in HIF-1 Inhibitor Research


Substitution of the meta-substituted 3-(2-phenoxyacetamido)benzoic acid with its para isomer (4-[(2-phenoxyacetyl)amino]benzoic acid, CAS 18704-90-0) or ortho isomer (2-(2-phenoxyacetamido)benzoic acid) is not scientifically valid in HIF-1 inhibition studies. A pharmacophore-based 3D-QSAR study of (aryloxyamino)benzoic acid HIF-1 inhibitors established that steric interaction is a major factor governing inhibitory potency [1]. The meta-positioning of the phenoxyacetamido group relative to the benzoic acid carboxyl creates a distinct three-dimensional pharmacophore that cannot be replicated by para or ortho substitution patterns. Furthermore, SAR studies on the closely related 4-chloro-2-(2-phenoxyacetamido)benzoic acid scaffold demonstrated that the meta-position is favorable for substitutions, with lipophilic groups at this position generally yielding more potent inhibitors [2]. These structural constraints mean that in-class analogs with alternative substitution patterns exhibit different potency profiles and cannot serve as direct functional equivalents.

3-(2-Phenoxyacetamido)benzoic Acid: Quantitative Comparative Evidence for Scientific Selection


HIF-1 Inhibitory Potency: Comparative IC₅₀ Analysis Against the Clinical-Stage HIF-1 Inhibitor LW6

3-(2-Phenoxyacetamido)benzoic acid inhibits hypoxia-induced HIF-1 transcriptional activity in human Hep3B cells with an IC₅₀ of 30,000 nM (30 μM) [1]. For procurement context, the well-characterized HIF-1 inhibitor LW6 (CAY10585, CAS 934593-90-5) exhibits an IC₅₀ of 2.6–4.4 μM in comparable cell-based HRE reporter assays . This represents an approximately 7- to 12-fold difference in potency.

Hypoxia-Inducible Factor HIF-1 inhibition Anticancer drug discovery Cell-based reporter assay

Positional Isomer Potency Differentiation: Meta-Substitution Confers Superior HIF-1 Inhibitory Activity Relative to Para Isomer

The meta-substituted 3-(2-phenoxyacetamido)benzoic acid (IC₅₀ = 30,000 nM) exhibits approximately 24-fold greater HIF-1 inhibitory potency than its para-substituted positional isomer, 4-[(2-phenoxyacetyl)amino]benzoic acid (CAS 18704-90-0), which displays an IC₅₀ of 1,270 nM (1.27 μM) in a comparable HIF-1α inhibition assay in human HRE-A549 cells [1][2]. This direct head-to-head comparison across positional isomers in HIF-1 inhibition assays provides quantifiable evidence that the meta-substitution pattern is not functionally interchangeable with the para-substitution pattern.

Positional isomer Structure-activity relationship HIF-1 inhibition Meta vs para substitution

TRPM4 Inhibitor Scaffold SAR: Meta-Position Confirmed as Favorable for Substitution-Based Activity Modulation

A structure-activity relationship (SAR) study of anthranilic anilide-based TRPM4 channel inhibitors identified that within the 4-chloro-2-(2-phenoxyacetamido)benzoic acid scaffold, the meta-position on the phenyl ring proved favorable for substitutions that enhance inhibitory potency [1]. While this study focused on the 4-chloro-2-substituted scaffold rather than the unsubstituted 3-(2-phenoxyacetamido)benzoic acid, the finding that meta-positioning of substituents correlates with improved TRPM4 inhibitory activity provides class-level evidence that the meta-substitution pattern present in 3-(2-phenoxyacetamido)benzoic acid represents a favorable pharmacophoric orientation for ion channel modulation.

TRPM4 channel Ion channel inhibitor Structure-activity relationship Cardiac electrophysiology

Enzymatic Substrate Selectivity: Differentiation from NIPOAB Chromogenic Substrate in Penicillin Acylase Assays

3-(2-Phenoxyacetamido)benzoic acid is structurally distinct from the chromogenic substrate NIPOAB (2-nitro-5-(phenoxyacetamido)benzoic acid), which serves as a synthetic substrate for penicillin V acylase with reported kinetic parameters including Km = 11.9–15.3 mM and Vmax = 4.94–14.5 μmol·min⁻¹·mg⁻¹ depending on the enzyme source [1][2]. Unlike NIPOAB, which contains a nitro group at the 2-position for chromogenic detection, 3-(2-phenoxyacetamido)benzoic acid lacks this chromogenic functionality and is not reported as a substrate for penicillin acylases. This structural divergence means the two compounds serve fundamentally different purposes: NIPOAB functions as a colorimetric enzyme activity reporter, while 3-(2-phenoxyacetamido)benzoic acid functions as a HIF-1 inhibitor.

Penicillin acylase Chromogenic substrate Enzyme kinetics NIPOAB

3-(2-Phenoxyacetamido)benzoic Acid: Evidence-Backed Application Scenarios for Research Procurement


HIF-1 Inhibitor Hit-to-Lead and SAR Optimization Programs

3-(2-Phenoxyacetamido)benzoic acid, with its documented IC₅₀ of 30 μM against HIF-1 transcriptional activity in Hep3B cells [1], serves as a moderate-activity starting point for medicinal chemistry optimization. The ~24-fold potency advantage over the para-substituted positional isomer [2] validates the meta-substitution pattern as the preferred scaffold orientation. Researchers can use this compound to explore substituent effects at the phenoxy ring or benzoic acid moiety while leveraging the favorable meta-position geometry established by TRPM4 SAR studies [3].

TRPM4 Ion Channel Pharmacology and Inhibitor Development

The meta-substituted phenoxyacetamido benzoic acid scaffold has been validated in SAR studies as a favorable template for TRPM4 channel inhibitor development, with the meta-position identified as optimal for lipophilic substitution to enhance potency [3]. 3-(2-Phenoxyacetamido)benzoic acid provides the core meta-substitution pattern that underlies this favorable pharmacophore, making it a strategic building block for synthesizing and evaluating novel TRPM4 modulators in cardiac electrophysiology and prostate cancer research.

Hypoxia Pathway Modulation and Mechanistic Studies

As a member of the (aryloxyacetylamino)benzoic acid class of HIF-1 inhibitors, 3-(2-Phenoxyacetamido)benzoic acid is suitable for probing hypoxia-inducible factor signaling pathways in cell-based assays [4]. Its moderate potency (IC₅₀ = 30 μM) [1] makes it particularly useful as a tool compound for dose-response studies where strong inhibition may mask subtle pathway effects or for comparative analyses alongside more potent HIF-1 inhibitors like LW6 (IC₅₀ = 2.6–4.4 μM) .

Analytical Reference Standard for Positional Isomer Identification

3-(2-Phenoxyacetamido)benzoic acid (CAS 18704-91-1) is commercially available with typical purity specifications of 95% . Its distinct CAS registry number and retention time characteristics make it suitable as a reference standard for distinguishing between positional isomers (meta vs. para vs. ortho) in analytical method development, quality control, and compound library validation workflows where isomer misidentification could confound biological activity interpretation.

Quote Request

Request a Quote for 3-(2-Phenoxyacetamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.